3(2H)-Pyridazinethione, 6-mercapto-

Tautomerism Heterocyclic chemistry Reactivity differentiation

3(2H)-Pyridazinethione, 6-mercapto- (CAS 1445-58-5) is the only pyridazine building block that provides two chemically distinct sulfur environments — a thiol-type nucleophilic site and a thione-type electrophilic site — within a single molecule. This mixed tautomer (3-mercaptopyridazine-6-thione) enables sequential orthogonal functionalization (S-alkylation followed by N-functionalization) that mono-thione analogs cannot replicate. The 3,6-sulfur architecture supports bidentate S,S-chelation to transition metals (Cu, Ni, Co, Zn), forming stable five-membered chelate rings for MOF construction, homogeneous catalysis, and metallodrug design. Bridgestone patents identify the dimercapto functionality as critical for low-heat-generation rubber compounding — a property mono-mercapto pyridazines lack. Source this dual-reactivity scaffold at ≥98% purity for pharmaceutical intermediate synthesis, corrosion inhibitor development, or advanced polymer modification.

Molecular Formula C4H2N2S2
Molecular Weight 142.2 g/mol
Cat. No. B12352039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinethione, 6-mercapto-
Molecular FormulaC4H2N2S2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1=CC(=S)N=NC1=S
InChIInChI=1S/C4H2N2S2/c7-3-1-2-4(8)6-5-3/h1-2H
InChIKeyNUSKYIUFKXODPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3(2H)-Pyridazinethione, 6-mercapto- (CAS 1445-58-5): Core Identity and Procurement Baseline


3(2H)-Pyridazinethione, 6-mercapto- (CAS 1445-58-5), also known as 3,6-dimercaptopyridazine, pyridazine-3,6-dithiol, or 1,2-dihydropyridazine-3,6-dithione, is a heterocyclic building block featuring a pyridazine core substituted with two sulfur-containing groups at the 3- and 6-positions [1]. Spectroscopic and ionization constant studies have established that the compound exists in aqueous solution predominantly as the mixed tautomer 3-mercaptopyridazine-6-thione, rather than as the symmetrical dithiol or dithione form [2]. This tautomeric identity imparts a unique dual reactivity profile combining thiol-type nucleophilicity at one position with thione-type electrophilicity at the other, distinguishing it from mono-thione pyridazine analogs that possess only a single reactive sulfur center [3]. The compound is commercially available at ≥98% purity from multiple suppliers and is classified as a pharmaceutical intermediate and heterocyclic building block .

Why 3(2H)-Pyridazinethione, 6-mercapto- Cannot Be Replaced by Common In-Class Analogs


In-class pyridazinethione analogs such as 6-methyl-3(2H)-pyridazinethione (CAS 5788-47-6), 6-chloro-3(2H)-pyridazinethione (CAS 3916-78-7), and the mono-thione 3(2H)-pyridazinethione (CAS 28544-77-6) each possess only a single sulfur donor atom per molecule . This fundamental architectural difference means that these analogs cannot replicate the bidentate S,S-chelation geometry, the dual-site reactivity (concurrent S-alkylation and N-functionalization), or the higher sulfur atom density per unit mass that 3(2H)-pyridazinethione, 6-mercapto- provides [1]. Attempts to substitute with 3,6-dichloropyridazine (CAS 141-30-0) further fail because the chloro substituents lack the soft donor character and pH-dependent speciation that govern metal binding, surface adsorption, and nucleophilic reactivity in sulfur-containing systems [2]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 3(2H)-Pyridazinethione, 6-mercapto- Versus Closest Analogs


Tautomeric Identity: Mixed Thione-Thiol Form Confers Dual Reactive Sites Unavailable in Single-Tautomer Analogs

3(2H)-Pyridazinethione, 6-mercapto- exists in aqueous solution as 3-mercaptopyridazine-6-thione, a mixed tautomer bearing one thione (C=S) and one thiol (C–SH) group, as established by ionization constant measurements and UV spectroscopy comparing the parent compound with its fixed N-methyl and S-methyl derivatives [1]. In contrast, 6-methyl-3(2H)-pyridazinethione and 6-chloro-3(2H)-pyridazinethione each contain only a single thione/thiol moiety and populate a single dominant tautomeric state, offering only one reactive sulfur center [2]. The mixed tautomer provides two chemically distinct sulfur environments within the same molecule, enabling orthogonal derivatization strategies (e.g., selective S-alkylation at the thiol sulfur followed by N-alkylation at the thione nitrogen) that are inaccessible with mono-thione analogs [1].

Tautomerism Heterocyclic chemistry Reactivity differentiation

Bidentate S,S-Chelation Capability: Two Sulfur Donor Atoms Enable Coordination Geometries Inaccessible to Mono-Thione Analogs

The 1,2-dihydropyridazine-3,6-dithione form of the target compound provides two sulfur donor atoms positioned on adjacent carbon atoms of the pyridazine ring, creating a five-membered chelate ring upon metal coordination . This S,S-bidentate binding mode is structurally precluded for 6-methyl-3(2H)-pyridazinethione and 6-chloro-3(2H)-pyridazinethione, each of which can offer only monodentate sulfur coordination. The review of pyrimidine and pyridazine coordination chemistry identifies pyridazine derivatives with two donor substituents at the 3- and 6-positions as capable of forming stable chelate complexes, whereas mono-substituted analogs function solely as monodentate ligands [1]. The enhanced chelate effect translates to higher thermodynamic stability of metal complexes, a property critical for applications in catalysis, sensing, and materials science [1].

Coordination chemistry Metal chelation Ligand design

Corrosion Inhibition Potential: Structural Basis for Superior Metal Surface Adsorption Relative to Mono-Sulfur Analogs

A structurally related pyridazine derivative, 3-chloro-6-mercaptopyridazine (CMP, CAS 3916-78-7), which shares the pyridazine core and one mercapto group with the target compound, has been experimentally demonstrated to achieve a corrosion inhibition efficiency of 97.4% for copper in 0.5 M H₂SO₄ at 298 K, with the efficiency decreasing to 95.1% at 303 K and 95.0% at 308 K [1]. The inhibition mechanism involves chemisorption through both N–Cu and S–Cu bonds, as confirmed by XPS analysis [1]. The target compound, possessing two sulfur atoms per molecule instead of the one sulfur + one chlorine combination in CMP, is predicted to offer stronger and more multi-point adsorption onto metal surfaces due to the higher affinity of sulfur (soft base) for metal surfaces (soft acids) compared to chlorine (harder base) [2]. Quantitative corrosion inhibition data for 3(2H)-pyridazinethione, 6-mercapto- itself have not been located in the peer-reviewed literature.

Corrosion inhibition Electrochemistry Surface adsorption

Synthetic Accessibility: Direct Two-Step Route from Inexpensive Commodity Precursors

3(2H)-Pyridazinethione, 6-mercapto- can be synthesized via the condensation of maleic anhydride with hydrazine hydrate to form the dihydroxypyridazine intermediate, followed by thionation using phosphorus pentasulfide (P₂S₅) or Lawesson's reagent . This route employs commodity raw materials (maleic anhydride and hydrazine hydrate) that are significantly less expensive and more readily available than the chlorinated precursors required for synthesizing 6-chloro-3(2H)-pyridazinethione, which involves POCl₃-mediated chlorination of the dihydroxy intermediate followed by selective mono-thionation [1]. The dithione product is obtained directly from the thionation step without requiring selective protection/deprotection sequences, reducing step count and improving overall yield potential [2].

Synthetic chemistry Process chemistry Cost efficiency

Commercial Availability and Specification: 98% Purity Benchmark with Direct Sourcing

3(2H)-Pyridazinethione, 6-mercapto- is commercially available at 98.0% purity from multiple suppliers including CymitQuimica (catalog Ref: 10-F180154) and BOC Sciences . In contrast, the closest dithione analog, 4-methyl-1,2-dihydropyridazine-3,6-dithione (CAS 88192-48-7), is not widely stocked by major chemical suppliers and typically requires custom synthesis . The 6-chloro analog (CAS 3916-78-7) is readily available but with predicted pKa of 7.06 ± 0.40, indicating different protonation behavior under physiological and near-neutral pH conditions compared to the dithione compound .

Procurement Quality specification Supply chain

High-Value Application Scenarios for 3(2H)-Pyridazinethione, 6-mercapto- Based on Quantitative Differentiation Evidence


Orthogonal Derivatization for Asymmetric Heterocycle Synthesis

The mixed thione-thiol tautomeric identity of 3(2H)-pyridazinethione, 6-mercapto- provides two chemically distinct sulfur environments, enabling sequential orthogonal functionalization. Researchers can selectively S-alkylate the thiol sulfur under mildly basic conditions while leaving the thione group intact for subsequent N-alkylation or coordination chemistry. This dual reactivity is not available with 6-methyl-3(2H)-pyridazinethione or 6-chloro-3(2H)-pyridazinethione, which possess only a single reactive sulfur center [1]. Applications include the synthesis of unsymmetrical bis-pyridazine ligands, heterocyclic libraries for drug discovery, and functional materials requiring spatially defined substitution patterns [2].

Bidentate S,S-Ligand for Transition Metal Coordination Complexes and MOFs

The 3,6-positioning of two sulfur donor atoms on the pyridazine scaffold enables bidentate S,S-chelation to transition metals (e.g., Cu, Ni, Co, Zn), forming five-membered chelate rings with enhanced thermodynamic stability compared to monodentate sulfur coordination [1]. This chelation geometry is structurally precluded in mono-thione analogs. Potential applications include the construction of metal-organic frameworks (MOFs) with sulfur-rich pores, development of homogeneous catalysts with thiophilic metal centers, and design of metallodrug candidates exploiting the soft donor character of sulfur [2].

Corrosion Inhibitor Development for Acidic Media

The demonstrated 97.4% corrosion inhibition efficiency of the structurally related 3-chloro-6-mercaptopyridazine (CMP) for copper in 0.5 M H₂SO₄, mediated by N–Cu and S–Cu chemisorption bonds, establishes proof-of-concept for mercaptopyridazines as high-performance corrosion inhibitors [1]. 3(2H)-Pyridazinethione, 6-mercapto-, with two sulfur adsorption anchors per molecule, is a logical candidate for evaluation as a corrosion inhibitor for steel, copper, and other industrially relevant metals in acidic pickling and cleaning solutions [2]. The dual-sulfur architecture is predicted to provide stronger multi-point surface adsorption compared to CMP's single sulfur site [2].

Rubber and Polymer Additive for Low Heat-Generation Compositions

The Bridgestone Corporation patent explicitly identifies 3,6-dimercaptopyridazine as a compounding agent for natural rubber and diene-type synthetic rubber compositions to achieve low heat-generation properties, relevant for automobile tire applications [1]. The dimercapto functionality is key to the peptizing action and heat-generation improvement effect. Mono-mercapto pyridazine analogs lack the dual thiol/thione functionality required for this specific polymer modification mechanism [2].

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